7-Oxo-7-phenylheptanoic acid is a synthetic compound used in the development of cholecystokinin (CCK) receptor ligands. [] CCK is a peptide hormone that plays a role in various physiological processes, including digestion and appetite regulation. [] While not naturally occurring, 7-oxo-7-phenylheptanoic acid serves as a building block in synthesizing molecules designed to interact with CCK receptors. [] These synthetic ligands are valuable tools in studying CCK receptor function and exploring potential therapeutic applications related to CCK-mediated pathways.
7-Oxo-7-phenylheptanoic acid is a synthetic organic compound with the molecular formula and a CAS number of 7472-43-7. This compound appears as a white crystalline powder and is soluble in organic solvents such as ethanol and chloroform. It is classified as a ketone and a carboxylic acid derivative, which indicates its functional groups and potential reactivity in various chemical contexts .
The synthesis of 7-oxo-7-phenylheptanoic acid typically involves the oxidation of 7-phenylheptanoic acid. Common oxidizing agents used in this process include potassium permanganate and chromium trioxide, often under acidic conditions.
Technical Details:
The molecular structure of 7-oxo-7-phenylheptanoic acid features a phenyl group attached to a heptanoic acid backbone with a ketone functional group at the seventh carbon position.
Molecular Information:
7-Oxo-7-phenylheptanoic acid can participate in several types of chemical reactions:
Common Reagents and Conditions:
The mechanism of action for 7-oxo-7-phenylheptanoic acid primarily involves its interaction with specific biological targets. Notably, it has been shown to inhibit the enzyme tryptophan indole lyase, which is involved in the metabolism of tryptophan to indoxyl sulfate—a uremic toxin associated with chronic kidney disease.
This inhibition may slow the progression of renal failure by reducing levels of indoxyl sulfate in biological systems .
7-Oxo-7-phenylheptanoic acid has diverse applications across several fields:
Industrial synthesis of 7-oxo-7-phenylheptanoic acid (CAS 7472-43-7) primarily employs oxidation of 7-phenylheptanoic acid precursors using strong oxidizing agents. Modern methodologies have optimized this route through continuous flow reactor technology, enabling precise control over reaction parameters and significantly enhancing yield and purity (>98%) compared to traditional batch processing [1]. Key oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions, with the latter offering faster reaction kinetics but requiring careful handling due to toxicity concerns. The continuous flow approach minimizes side reactions and improves heat management during the exothermic oxidation step, making it suitable for large-scale production of pharmaceutical intermediates like those used in Seratrodast synthesis [1] [3]. Recent patents describe alternative pathways via ethyl 7-oxo-7-phenylheptanoate (CAS 112665-41-5), where controlled hydrolysis under mild alkaline conditions yields the target acid without epimerization risks—a critical consideration for β-lactone precursor synthesis .
Table 1: Comparative Analysis of Oxidation Methods
Oxidizing Agent | Reaction System | Yield (%) | Purity (%) | Scale Feasibility |
---|---|---|---|---|
KMnO₄ | Batch | 78-82 | 95 | Pilot-scale |
CrO₃/H₂SO₄ | Batch | 85-88 | 97 | Pilot-scale |
KMnO₄ | Continuous flow | 92-95 | >98 | Industrial |
CrO₃/H₂SO₄ | Continuous flow | 90-93 | >98 | Industrial |
Stereoselective cyclization of 7-oxo-7-phenylheptanoic acid derivatives demands precise manipulation of reaction conditions to control chiral center formation. Ethyl 7-oxo-7-phenylheptanoate (C₁₅H₂₀O₃) serves as a pivotal intermediate for intramolecular aldol condensations, where temperature and catalyst selection dictate stereoselectivity . Studies demonstrate that lithium enolates generated at -78°C promote anti-selective aldolization, while proline-derived organocatalysts at ambient temperature yield syn-diastereomers—critical for accessing diverse β-lactone scaffolds. Industrial processes employ directed crystallization techniques during the esterification-hydrolysis sequence to isolate enantiopure acid forms, leveraging the compound’s melting point (83–86°C) and solubility profile (insoluble in water; soluble in ethanol/chloroform) for chiral resolution [1] [3] . Recent advances utilize enzymatic desymmetrization of prochiral diketone intermediates derived from the heptanoic acid backbone, achieving enantiomeric excess (ee) >99% in optimized bioreactors .
Asymmetric synthesis of 7-oxo-7-phenylheptanoic acid-based acyl-CoA mimics exploits bifunctional organocatalysts to assemble stereodefined tetrahedral intermediates. Chiral N-heterocyclic carbene (NHC) catalysts enable enantioselective esterification and transacylation reactions at the C7 keto group, mimicking biological acyl-CoA transferase activity [4]. These strategies employ the compound’s benzoylhexanoate moiety (C₆H₅C(=O)C₆H₁₂O₂) as a sterically tunable electrophile, with catalyst-controlled Re/Si-face discrimination achieving up to 92% ee in model studies. Industrial applications focus on dynamic kinetic resolution (DKR) processes, where racemic ethyl ester precursors undergo simultaneous racemization and enantioselective hydrolysis using immobilized lipases—yielding enantiopure acid crucial for protease inhibitor development [4] .
Sustainable synthesis of 7-oxo-7-phenylheptanoic acid derivatives has advanced through:
Table 2: Green Metrics for Sustainable Production Methods
Parameter | Traditional Batch Process | Advanced Green Process | Improvement (%) |
---|---|---|---|
Solvent Volume (L/kg) | 120 | 48 | 60 |
Energy Consumption (kWh/kg) | 85 | 47 | 45 |
E-Factor (kg waste/kg product) | 32 | 11 | 66 |
Catalyst Reuse Cycles | 0 | 5–7 | 100 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9